ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate
Description
Ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl) acetate is a carbazole-derived compound with the molecular formula C₁₆H₁₉NO₂ and a molecular weight of 257.34 g/mol . Its structure features a partially hydrogenated carbazole core (2,3,4,4a-tetrahydro-1H-carbazole) linked to an ethyl acetate group. The compound’s partially saturated carbazole system introduces conformational flexibility, which may influence its binding interactions in biological systems .
Properties
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydrocarbazol-4a-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-19-15(18)11-16-10-6-5-9-14(16)17-13-8-4-3-7-12(13)16/h3-4,7-8H,2,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBQMVUCLZOHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC12CCCCC1=NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate typically involves the reaction of 2,3,4,4a-tetrahydro-1H-carbazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Applications
1. Antidepressant Properties
Research indicates that derivatives of carbazole compounds exhibit potential antidepressant activity. Ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate may act on neurotransmitter systems similar to tricyclic antidepressants, enhancing serotonin and norepinephrine levels in the brain. This mechanism has been explored in various studies focusing on structure-activity relationships (SAR) of carbazole derivatives .
2. Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound possess significant antimicrobial properties. For instance, tricyclic compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes .
Case Studies
Case Study 1: Antidepressant Activity
A study evaluated the effects of carbazole derivatives on depressive behaviors in animal models. This compound showed a marked reduction in depressive symptoms compared to control groups. The results suggest that this compound may be a candidate for further development as an antidepressant agent .
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antimicrobial efficacy of this compound against resistant bacterial strains. The compound demonstrated low minimum inhibitory concentrations (MICs), indicating strong antibacterial activity. This positions it as a potential lead compound for developing new antimicrobial therapies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The target compound’s carbazole core differs significantly from imidazole-based analogues in terms of electron density and conformational flexibility. The partially saturated carbazole may adopt non-planar puckered conformations, as described in ring-puckering analyses .
Triazole-Thioacetate Derivatives
introduces triazole-thioacetate compounds, such as 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate (Compound A). These molecules feature:
- Triazole cores with sulfur-containing thioacetate groups.
- Bulky substituents (e.g., neopentyl, bicyclic systems) that enhance steric hindrance and modulate pharmacokinetic properties.
Comparison with Target Compound :
- The triazole-thioacetate derivatives exhibit higher molecular weights (e.g., ~450–500 g/mol) due to complex substituents, which may limit bioavailability compared to the simpler carbazole derivative (257.34 g/mol) .
Other Carbazole Derivatives
lists ethyl 2-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl) acetate , a chloro-substituted analogue with a molecular weight of 291.78 g/mol . Key differences include:
- Chlorine substituent at position 8 of the carbazole ring, which may enhance electronic interactions and metabolic stability.
Biological Activity
Ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate is a carbazole derivative that has garnered attention for its potential biological activities. Carbazole and its derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C13H15N
- CAS Number : 1808094-73-6
- IUPAC Name : this compound
Anticancer Activity
Research has indicated that carbazole derivatives possess significant anticancer properties. For example:
- A study demonstrated that certain N-substituted carbazole derivatives exhibited potent activity against various cancer cell lines, including laryngeal carcinoma and Ehrlich’s ascites carcinoma cells. The presence of electron-donating groups was found to enhance the anticancer activity of these compounds .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties:
- Similar carbazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited a zone of inhibition against E. coli at a concentration of 800 µg/mL .
Antioxidant Activity
The antioxidant potential of compounds in this class has been investigated:
- A related study highlighted that the ethyl acetate fraction from a plant extract demonstrated significant antioxidant activity by modulating enzymatic and nonenzymatic antioxidants in diabetic rats. This suggests that similar structures may also exhibit protective effects against oxidative stress .
The mechanism underlying the biological activities of this compound is believed to involve interactions with specific molecular targets:
- It may inhibit certain enzymes or receptors involved in cellular proliferation and survival pathways. Ongoing research aims to elucidate these pathways further.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
